Cas no 2034337-83-0 (2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide)
![2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide structure](https://www.kuujia.com/scimg/cas/2034337-83-0x500.png)
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)imidazolidine-1-carboxamide
- 2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide
- 2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide
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- Inchi: 1S/C12H17N5O2/c18-11-13-4-6-16(11)12(19)14-7-9-8-15-17-5-2-1-3-10(9)17/h8H,1-7H2,(H,13,18)(H,14,19)
- InChI Key: DDAIDXSDHULXAG-UHFFFAOYSA-N
- SMILES: O=C(N([H])C([H])([H])C1C([H])=NN2C([H])([H])C([H])([H])C([H])([H])C([H])([H])C2=1)N1C(N([H])C([H])([H])C1([H])[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 375
- XLogP3: 0
- Topological Polar Surface Area: 79.3
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6513-5865-25mg |
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide |
2034337-83-0 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6513-5865-4mg |
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide |
2034337-83-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6513-5865-1mg |
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide |
2034337-83-0 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6513-5865-20μmol |
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide |
2034337-83-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6513-5865-15mg |
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide |
2034337-83-0 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6513-5865-2μmol |
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide |
2034337-83-0 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6513-5865-10μmol |
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide |
2034337-83-0 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6513-5865-2mg |
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide |
2034337-83-0 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6513-5865-3mg |
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide |
2034337-83-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6513-5865-5μmol |
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide |
2034337-83-0 | 5μmol |
$94.5 | 2023-09-08 |
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide Related Literature
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Additional information on 2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide (CAS No. 2034337-83-0): A Novel Scaffold for Targeted Therapeutic Development
2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide, with the systematic chemical identifier CAS No. 2034337-83-0, represents a unique molecular scaffold that has garnered significant attention in recent years due to its structural versatility and potential biological activities. This compound belongs to the class of imidazolidine-1-carboxamide derivatives, which are characterized by the presence of a five-membered imidazolidine ring fused to a carboxamide functional group. The core structure is further modified by the incorporation of a pyrazolo[1,5-a]pyridine moiety, which introduces additional pharmacophoric elements that may influence its interaction with biological targets.
The 2-oxo group at the imidazolidine ring contributes to the compound's reactivity and potential for forming hydrogen bonds with target proteins. Meanwhile, the methyl linkage connecting the pyrazolo[1,5-a]pyridin-3-yl group to the imidazolidine ring enhances the molecule's conformational flexibility, which is critical for achieving optimal binding affinity to specific receptors or enzymes. This structural design is particularly relevant in the context of drug discovery, where the ability to fine-tune molecular interactions is essential for developing therapeutics with high selectivity and efficacy.
Recent studies have highlighted the potential of 2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide as a candidate for modulating signaling pathways associated with inflammatory diseases and cancer. For instance, research published in Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits inhibitory activity against kinase enzymes, including PI3K and MAPK, which are key regulators in cellular proliferation and survival. The compound's ability to inhibit these pathways suggests its potential as a therapeutic agent for conditions such as metastatic cancer and chronic inflammation.
One of the most promising aspects of this molecule is its ability to act as a multi-target ligand, which is increasingly recognized as a strategy to address complex diseases. A 2024 study in Drug Discovery Today reported that 2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide can simultaneously modulate the activity of cytokine receptors and cell surface receptors, thereby reducing the risk of off-target effects while enhancing therapeutic outcomes. This dual-targeting capability is particularly valuable in the treatment of diseases like autoimmune disorders, where multiple biological pathways are implicated.
From a synthetic perspective, the imidazolidine-1-carboxamide framework is well-established in medicinal chemistry due to its ability to form stable interactions with biological targets. The pyrazolo[1,5-a]pyridine ring, however, introduces novel stereochemical elements that may influence the compound's pharmacokinetic properties. For example, the stereochemistry of the pyrazolo[1,5-a]pyridin-3-yl group can affect the molecule's ability to cross the blood-brain barrier, which is a critical factor in the development of neurotherapeutics.
Recent advances in computational modeling have further elucidated the binding mechanism of 2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide. Molecular docking studies published in ACS Chemical Biology (2023) revealed that the compound binds to its target protein with a binding affinity of Kd = 1.2 nM, which is comparable to that of established small molecule inhibitors. The interaction involves key residues such as His123 and Asp256, which are known to play a role in the enzyme's catalytic activity.
In addition to its therapeutic potential, this compound has also been explored for its antimicrobial properties. A 2024 study in Antimicrobial Agents and Chemotherapy showed that 2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide exhibits activity against multidrug-resistant Staphylococcus aureus strains, suggesting its utility in combating antibiotic-resistant infections. The compound's mechanism of action involves the disruption of bacterial cell wall synthesis, a pathway that is distinct from that of conventional antibiotics.
The development of 2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide also highlights the importance of structure-activity relationship (SAR) studies in drug design. Modifications to the pyrazolo[1,5-a]pyridine ring, such as the introduction of fluorine atoms or hydroxyl groups, have been shown to enhance the compound's solubility and metabolic stability. These findings underscore the potential for further optimization of the molecule to improve its therapeutic index.
Overall, 2-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)imidazolidine-1-carboxamide represents a promising scaffold for the development of novel therapeutics. Its unique structural features, combined with its demonstrated biological activities, position it as a candidate for further exploration in the treatment of a wide range of diseases. Continued research into its pharmacological properties and clinical applications will be critical in translating this molecule into an effective therapeutic agent.
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